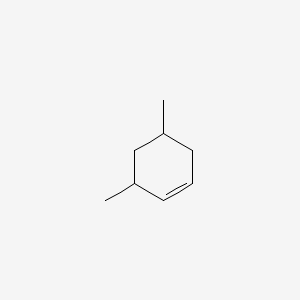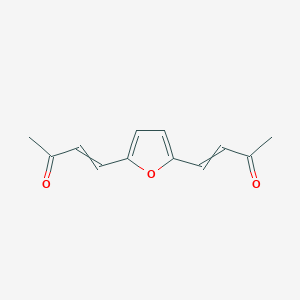
4,4'-(Furan-2,5-diyl)di(but-3-en-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Furan-2,5-diyl)di(but-3-en-2-one) is an organic compound characterized by the presence of a furan ring substituted at the 2 and 5 positions with but-3-en-2-one groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Furan-2,5-diyl)di(but-3-en-2-one) typically involves the reaction of furan-2,5-dicarbaldehyde with appropriate reagents under controlled conditions. One common method is the Grignard reaction, where furan-2,5-dicarbaldehyde reacts with (4-chlorophenyl)magnesium bromide to form the desired product . Another method involves the Diels-Alder reaction of 2,5-furandicarboxylic acid with benzyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to achieve industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Furan-2,5-diyl)di(but-3-en-2-one) can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl groups in the but-3-en-2-one moieties can be reduced to alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated furan derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(Furan-2,5-diyl)di(but-3-en-2-one) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 4,4’-(Furan-2,5-diyl)di(but-3-en-2-one) involves its interaction with molecular targets through its reactive functional groups. The furan ring can participate in π-π stacking interactions, while the carbonyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furfural acetone:
Furan-2,5-dicarboxylic acid: A related compound with similar structural features.
2,2-Di-2-furylpropane: Another furan derivative with different substituents.
Uniqueness
4,4’-(Furan-2,5-diyl)di(but-3-en-2-one) is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
55001-17-7 |
|---|---|
Molekularformel |
C12H12O3 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
4-[5-(3-oxobut-1-enyl)furan-2-yl]but-3-en-2-one |
InChI |
InChI=1S/C12H12O3/c1-9(13)3-5-11-7-8-12(15-11)6-4-10(2)14/h3-8H,1-2H3 |
InChI-Schlüssel |
OLUZMNNMULBKNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=CC1=CC=C(O1)C=CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Morpholine, 4-[[(phenylthio)methyl]sulfonyl]-](/img/structure/B14642936.png)
![Trimethyl[(2E)-1-methyl-2-butenyl]silane](/img/structure/B14642944.png)
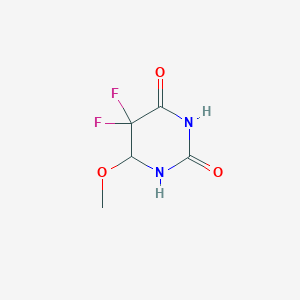
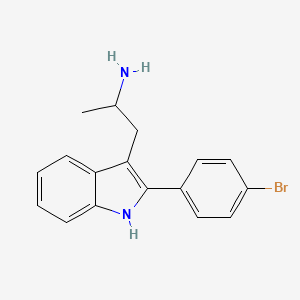
![4,4'-[Carbonylbis(oxy)]dibenzoic acid](/img/structure/B14642956.png)
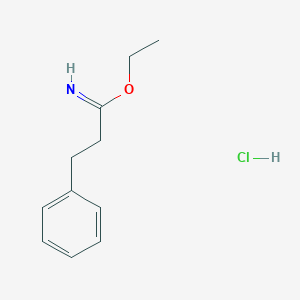
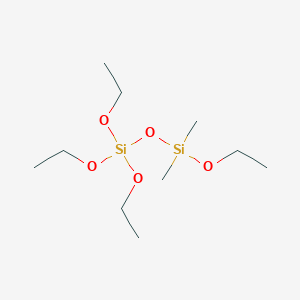
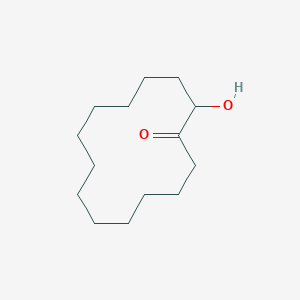
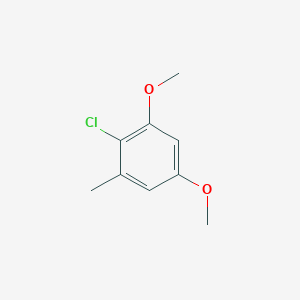
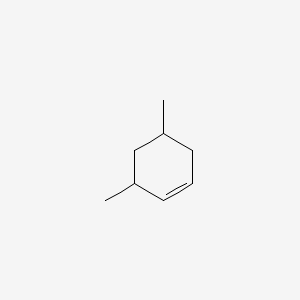
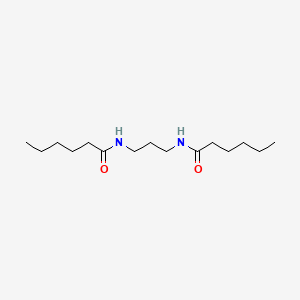
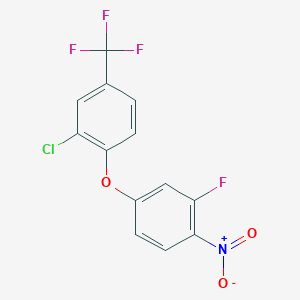
![3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene](/img/structure/B14642994.png)
